
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-
Overview
Description
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- (CAS: 13076-19-2) is a cyclic diester derived from lactic acid, classified as a lactide. Its molecular formula is C₆H₈O₄ (molecular weight: 144.13 g/mol) . The compound features a six-membered dioxane ring with two methyl substituents at the 3- and 6-positions and ketone groups at the 2- and 5-positions. The stereochemical designation "(3R,6S)-rel-" indicates its relative configuration, distinguishing it from other stereoisomers such as L-lactide (3S,6S) and D-lactide (3R,6R) .
This compound is a key monomer in synthesizing polylactic acid (PLA), a biodegradable polymer widely used in biomedical and packaging industries . Its commercial availability is supported by suppliers like Hubei Deao Huayan Medical Technology and Shanghai Zhenzhun Biological Technology, which emphasize its role in drug standards, custom synthesis, and research .
Biological Activity
1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, commonly referred to as 3,6-Dimethyl-1,4-dioxane-2,5-dione or rac-lactide, is a cyclic diester with significant implications in various biological and chemical applications. This compound is primarily recognized for its role in the synthesis of polylactic acid (PLA), a biodegradable polymer widely used in medical and environmental applications.
- Molecular Formula : C₆H₈O₄
- Molecular Weight : 144.1253 g/mol
- CAS Number : 95-96-5
- Appearance : White crystalline powder
- Melting Point : 122–126 °C
- Boiling Point : 138–142 °C at reduced pressure
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of various substituted dioxane derivatives on cancerous and non-cancerous cell lines. The compound's activity was evaluated against several cell lines, including HeLa (cervical cancer) and EUFA30 (normal human fibroblast).
Compound | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - EUFA30 |
---|---|---|
3h | 93.7 ± 5.2 | >300 |
3g | 97.1 ± 13.2 | >300 |
3n | >300 | >300 |
The results indicated that compounds with specific substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compound 3h demonstrated significant cytotoxicity with an IC₅₀ value of approximately 93.7 µM against HeLa cells but was less effective on EUFA30 cells.
The mechanism underlying the cytotoxic effects is believed to involve apoptosis induction in cancer cells. The treated HeLa cells showed increased fractions of early and late apoptosis compared to untreated controls. This suggests that the compound may activate apoptotic pathways selectively in malignant cells.
Case Study 1: Synthesis and Application in PLA Production
In a study focusing on the polymerization of rac-lactide to produce PLA, researchers highlighted the efficiency of using 1,4-Dioxane-2,5-dione derivatives as monomers. The polymerization process was optimized using dinuclear indium catalysts which significantly improved the yield and molecular weight of the resulting PLA.
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that the compound could cause stomach ulceration and renal tubular changes in animal studies when administered orally over two weeks. This finding underscores the importance of evaluating safety profiles before clinical applications.
Summary of Key Findings
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cell lines while being less harmful to normal cells.
- Apoptosis Induction : It triggers apoptosis in cancer cells through specific biochemical pathways.
- Polymerization Potential : Effective as a monomer for synthesizing biodegradable polymers like PLA.
- Toxicological Risks : Potential adverse effects necessitate careful handling and risk assessment.
Scientific Research Applications
Polymer Chemistry
Polymerization of Lactide
1,4-Dioxane-2,5-dione serves as a precursor for the synthesis of lactide, which is crucial in producing polylactic acid (PLA). PLA is a biodegradable thermoplastic widely used in packaging and biomedical applications due to its excellent mechanical properties and biocompatibility. The polymerization can be catalyzed by various metal or organocatalysts to yield poly(D,L-lactide), which can be tailored for specific applications by adjusting the stereochemistry during synthesis .
Multi-block Copolymers
The compound is utilized in synthesizing multi-block copolymers that combine polylactide with other polymers such as polycarbonate. This approach enhances the material properties, making them suitable for applications in drug delivery systems and tissue engineering .
Pharmaceutical Applications
Drug Delivery Systems
Due to its biocompatibility and biodegradability, 1,4-Dioxane-2,5-dione is explored in drug delivery systems. The ability to form polymers that can encapsulate drugs allows for controlled release mechanisms, which are essential in therapeutic applications .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound's structure allows it to participate in various chemical reactions that lead to the synthesis of APIs. Its derivatives have been investigated for their potential as intermediates in the production of pharmaceuticals with enhanced efficacy and reduced side effects .
Material Science
Biodegradable Plastics
The increasing demand for sustainable materials has led to the exploration of 1,4-Dioxane-2,5-dione in creating biodegradable plastics. These materials are derived from renewable resources and can significantly reduce environmental impact compared to traditional petroleum-based plastics .
Coatings and Adhesives
The compound's chemical properties make it suitable for developing coatings and adhesives that require specific mechanical properties and thermal stability. Research indicates that incorporating this compound into formulations can improve adhesion strength and durability .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the cyclic ester structure. Peaks corresponding to methyl groups (δ ~1.6 ppm for ) and carbonyl carbons (δ ~165–170 ppm for ) are diagnostic .
- Mass Spectrometry : Confirm molecular weight (144.13 g/mol) via ESI-MS or MALDI-TOF, matching the molecular formula CHO .
- CAS Registry : Cross-reference CAS numbers (e.g., 95-96-5 for racemic lactide; 13076-19-2 for the rel-isomer) to avoid misidentification .
Q. What are the optimal conditions for synthesizing (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione?
- Methodological Answer :
- Thermal Cyclization : Heat D/L-lactic acid under vacuum (140–200°C) to induce cyclization. Monitor reaction progress via FTIR for carbonyl (1750–1850 cm) and ester (1250–1050 cm) bands .
- Catalytic Methods : Use tin(II) octoate (0.1–1.0 wt%) to catalyze ring-opening polymerization followed by depolymerization to isolate the lactide .
- Purification : Recrystallize from ethyl acetate or toluene to achieve >99% purity .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
- Ventilation : Perform reactions in fume hoods with adequate exhaust. Store in airtight containers away from oxidizing agents .
- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution .
Advanced Research Questions
Q. How can enantiomeric purity of (3R,6S)-rel-3,6-dimethyl-1,4-dioxane-2,5-dione be quantified?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times to standards (e.g., L-lactide vs. rac-lactide) .
- Polarimetry : Measure specific optical rotation ([α]) at 20°C. L-lactide typically exhibits [α] = −276° (c = 1.0, chloroform), while D-lactide shows positive values .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, critical for stereospecific polymerization studies .
Q. What experimental strategies resolve contradictions in reported melting points (116–119°C vs. 142°C)?
- Methodological Answer :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Melting points vary with polymorphism; annealing samples at 100°C for 1 hour standardizes crystallinity .
- Purity Assessment : Use gas chromatography (GC) to detect residual monomers or solvents (e.g., toluene) that depress melting points .
- Interlab Comparison : Cross-validate results with NIST-certified reference materials (e.g., SRM 912a) .
Q. How can computational modeling predict polymerization kinetics of this lactide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening steps using software like Gaussian. Optimize transition states for Sn(Oct)-catalyzed mechanisms .
- Monte Carlo Simulations : Model chain-growth dynamics under varying temperatures (120–180°C) and catalyst loads .
- COMSOL Multiphysics : Simulate heat/mass transfer in bulk polymerization reactors to optimize molecular weight distributions .
Q. What advanced oxidation processes (AOPs) are viable for degrading this compound in environmental studies?
- Methodological Answer :
- UV/HO : Irradiate at 254 nm with HO (50–200 mg/L). Monitor degradation via LC-MS for intermediates (e.g., lactic acid) .
- Fenton’s Reagent : Use Fe/HO (pH 3–4) to generate hydroxyl radicals. Optimize Fe dosage (0.1–1.0 mM) to minimize sludge formation .
- Biodegradation : Screen microbial consortia (e.g., Pseudonocardia) with thmA/dxmA genes for enzymatic cleavage of the dioxane ring .
Comparison with Similar Compounds
Structural Analogs: Lactide Stereoisomers
Lactides are stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, differing in the spatial arrangement of methyl groups. Key examples include:
Key Differences :
- Crystallinity : L-Lactide forms highly crystalline PLA, while (3R,6S)-rel- and D-lactide reduce crystallinity, enhancing flexibility .
- Degradation Rate : Racemic DL-lactide degrades faster due to amorphous structure, whereas (3R,6S)-rel- copolymers offer intermediate degradation .
Functional Analogs: Diketopiperazine Derivatives
Diketopiperazines (DKPs) share a six-membered ring with two ketones but replace oxygen atoms with nitrogen, enabling diverse bioactivity. Notable examples include:
Key Differences :
- Bioactivity : DKPs exhibit antiviral and antibiotic properties, unlike lactides, which are primarily structural polymers .
- Synthesis: DKPs are often biosynthesized by marine actinomycetes, whereas lactides are chemically synthesized via esterification .
Polymerization Behavior
(3R,6S)-rel- lactide is copolymerized with L- and D-lactides to tune PLA properties. For example:
- PLA Terpolymers : Blending (3R,6S)-rel- with L- and D-lactides (CAS 9051-89-2) adjusts glass transition temperature (Tg) and mechanical strength .
- Thiol-Functionalized Lactides : Derivatives like 3,6-bis(4-methoxy-benzylthiomethyl)-1,4-dioxane-2,5-dione enable post-polymerization modifications for drug conjugation .
Properties
IUPAC Name |
(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-ZXZARUISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85075-50-9, 227186-48-3 | |
Details | Compound: meso-Lactide homopolymer | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85075-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: meso-Lactide homopolymer | |
Record name | meso-Lactide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227186-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80873991 | |
Record name | trans-Lactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-19-2 | |
Record name | meso-Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13076-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Lactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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